molecular formula C16H22BN3O2 B7958448 2-Methyl-5-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazol-3-amine

2-Methyl-5-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazol-3-amine

Cat. No.: B7958448
M. Wt: 299.2 g/mol
InChI Key: RJIODSRBHXKYLG-UHFFFAOYSA-N
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Description

2-Methyl-5-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazol-3-amine is an organic compound that features a pyrazole ring substituted with a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazol-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. This may include continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Boronic acids.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Biaryl compounds.

Mechanism of Action

The mechanism of action of 2-Methyl-5-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazol-3-amine involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BN3O2/c1-15(2)16(3,4)22-17(21-15)12-8-6-11(7-9-12)13-10-14(18)20(5)19-13/h6-10H,18H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIODSRBHXKYLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NN(C(=C3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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